molecular formula C12H16INO B1343335 4-[2-(4-Iodophenyl)ethyl]morpholine CAS No. 100839-46-1

4-[2-(4-Iodophenyl)ethyl]morpholine

Cat. No.: B1343335
CAS No.: 100839-46-1
M. Wt: 317.17 g/mol
InChI Key: AKNWDQHNXHTDRO-UHFFFAOYSA-N
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Description

4-[2-(4-Iodophenyl)ethyl]morpholine is an organic compound with the molecular formula C12H16INO and a molecular weight of 317.17 g/mol . This compound features a morpholine ring substituted with a 4-iodophenethyl group, making it a versatile molecule in various chemical and biological applications.

Scientific Research Applications

4-[2-(4-Iodophenyl)ethyl]morpholine has diverse applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Iodophenyl)ethyl]morpholine can be achieved through several methods. One common approach involves the reaction of morpholine with 4-iodophenethyl bromide under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Iodophenyl)ethyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, while oxidation and reduction reactions can yield different morpholine derivatives.

Mechanism of Action

The mechanism of action of 4-[2-(4-Iodophenyl)ethyl]morpholine involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, while the morpholine ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-Iodophenyl)ethyl]morpholine is unique due to the presence of the iodine atom, which can participate in specific interactions not possible with other halogens. This uniqueness can enhance its reactivity and selectivity in various chemical and biological applications .

Properties

IUPAC Name

4-[2-(4-iodophenyl)ethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO/c13-12-3-1-11(2-4-12)5-6-14-7-9-15-10-8-14/h1-4H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNWDQHNXHTDRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

BF3.Et2O (6.43 g, 45.3 mmol) was added to a solution of 2-(4-iodo-phenyl)-1-morpholin-4-yl-ethanone (3.0 g, 9.06 mmol) in THF (75 mL) at 0° C., stirred for 30 min, then NaBH4 (1.72 g, 45.3 mmol) was added at 0° C. The reaction mixture was slowly warmed to RT. After 16 h the reaction mixture was cooled to 0° C., quenched with ice-cold water, extracted with EtOAc (2×100 mL). The organic layer was washed with brine solution (50 mL), dried over anhydrous Na2SO4 and solvent was evaporated under reduced pressure. The crude compound was purified by column chromatography using 100-200 mesh silica gel, eluted with 20-30% EtOAc in pet-ether to afford 1.56 g (Yield: 54.3%) of the title compound as a yellow solid.
Quantity
6.43 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
1.72 g
Type
reactant
Reaction Step Two
Yield
54.3%

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